ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold in medicinal chemistry, often explored for its potential biological activities.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine core . The reaction conditions generally include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Trifluoracetic acid
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Automated synthesis: Utilizing robotic systems to handle reagents and monitor reaction progress.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both amino and keto groups. Similar compounds include:
Pyrazolo[3,4-b]pyridine derivatives: Such as 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine.
Other heterocyclic compounds: Like pyrazolopyrimidines and pyrazolopyridazines.
These compounds share the pyrazole-pyridine fused ring system but differ in their substitution patterns and functional groups, which can significantly influence their chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNIAAIHIFIYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2NC1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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